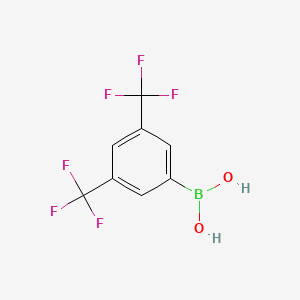
3,5-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
3,5-Bis(trifluoromethyl)phenylboronic acid, also known as 3,5-BTMPA, is an organic compound with a wide range of applications in the scientific community. It is a boronic acid derivative, and is a white solid at room temperature. 3,5-BTMPA is used in a variety of synthesis methods, scientific research applications, and lab experiments.
Scientific Research Applications
Catalysis in Organic Synthesis
3,5-Bis(trifluoromethyl)phenylboronic acid has been explored for its catalytic properties in organic synthesis. For instance, it has been identified as an effective catalyst in dehydrative amidation reactions between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Similarly, it catalyzes the [4 + 3] cycloaddition reaction, aiding in the preparation of complex organic structures like cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).
Synthesis of Novel Compounds
The compound is used in the synthesis of new materials and intermediates. For example, its utilization in the palladium-catalyzed cross-coupling reaction has been reported for producing disubstituted 1,10-phenanthrolines, important in the formation of novel ruthenium complexes (Karnahl et al., 2009). Additionally, it plays a role in the multicomponent reaction for the formation of rotaxanes, a class of mechanically interlocked molecules with potential applications in molecular machines (Christinat, Scopelliti, & Severin, 2008).
Electroluminescent and Optical Properties
Research into the electroluminescent and optical properties of materials synthesized using this compound has been conducted. This includes the synthesis of polyimides containing fluorine and phosphine oxide moieties for potential applications in optoelectronics and adhesives (Jeong, Kim, & Yoon, 2001). Furthermore, its derivatives have been used in the synthesis of expanded porphyrins, which have unique optical and electrochemical properties, suitable for applications in organic electronics and photovoltaics (Kang et al., 2008).
Biological Applications
In the realm of biotechnology, this compound derivatives have been used in the asymmetric synthesis of key chiral intermediates for pharmaceuticals, such as the synthesis of (R)-3, 5-bis(trifluoromethyl)phenyl ethanol, a crucial intermediate for the drug aprepitant (Ouyang et al., 2013). Additionally, its application in the derivatization of biogenic amines for LC-tandem mass spectrometry and 19F NMR analysis has been reported, underscoring its utility in analytical chemistry (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Material Science
In material science, this compound has been employed in the synthesis of star-shaped imide compounds, which show potential for applications in optoelectronic materials due to their unique optical and electrical properties (Jeon & Yoon, 2012).
Safety and Hazards
3,5-Bis(trifluoromethyl)phenylboronic acid is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation. It is recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
3,5-Bis(trifluoromethyl)phenylboronic acid can be used as a pharmaceutical molecule and organic synthesis intermediate. Its most important transformation is the Suzuki coupling reaction, which connects molecular fragments to the target molecule. A common application is to incorporate it into the ligand structure in metal-catalyzed chemistry, using the strong electron-withdrawing ability of trifluoromethyl to change the electron density of the ligand, thereby changing its catalytic effect .
Mechanism of Action
Target of Action
It is commonly used as a reactant in the synthesis of various compounds . It is often used in the design of drug molecules and organic synthesis intermediates .
Mode of Action
The compound’s mode of action is primarily through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 3,5-Bis(trifluoromethyl)phenylboronic acid is involved, is a key biochemical pathway . This reaction is widely used in organic chemistry to synthesize various biologically active molecules .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Furthermore, the compound’s strong electron-withdrawing trifluoromethyl groups can alter the electronic density of ligand structures in metal-catalyzed chemistry, thereby influencing its catalytic effect .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site . Additionally, this compound is involved in the synthesis of primary amino acid derivatives with anticonvulsant activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell . Furthermore, this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its accumulation in the cytoplasm can enhance its inhibitory effects on cytoplasmic enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, can enable it to interact with nuclear proteins and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and metabolism .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTABBGLHGBJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224421 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-19-4 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



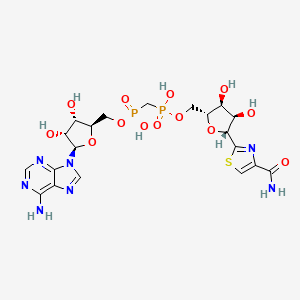
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)
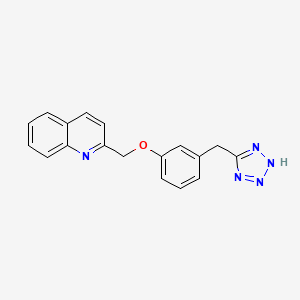
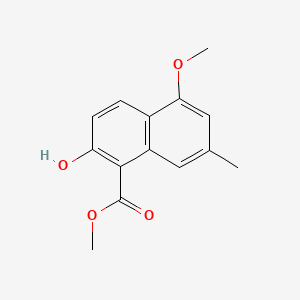
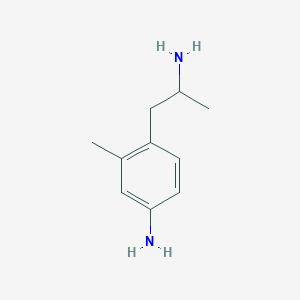
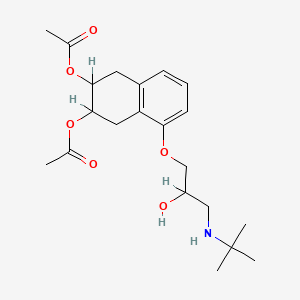
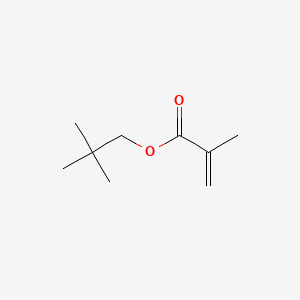
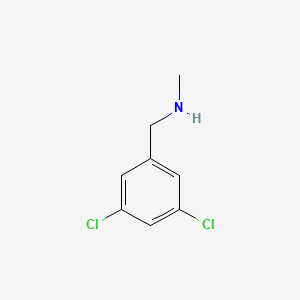

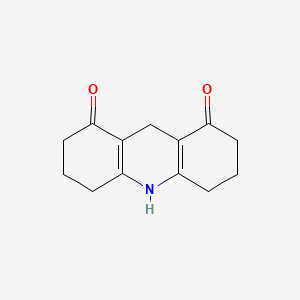

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
